Fmoc-Lys(DEAC)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

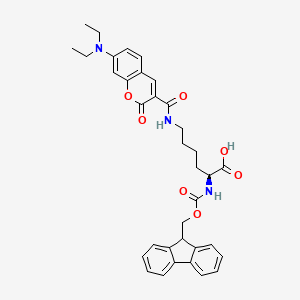

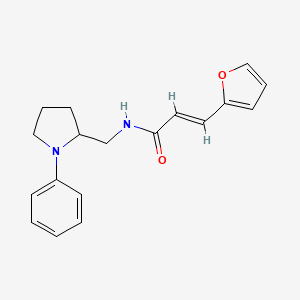

Fmoc-Lys(DEAC)-OH is a derivative of the amino acid lysine, which is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis, known for its hydrophobicity and aromaticity .

Synthesis Analysis

The synthesis of Fmoc-Lys(DEAC)-OH involves solid-phase peptide synthesis (SPPS), a preferred strategy for peptide synthesis . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . A sustainable approach to this synthesis involves in situ Fmoc removal, combining deprotection and coupling into one step, which reduces solvent consumption .Molecular Structure Analysis

The molecular structure of Fmoc-Lys(DEAC)-OH is characterized by the presence of the Fmoc group, which promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . The Fmoc derivatives of the series K peptides, which contain an aliphatic region and a Lys residue, have been shown to retain their capability to form gels .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-Lys(DEAC)-OH include deprotection and coupling . The Fmoc group is removed in situ after the coupling is completed, and this strategy avoids the double incorporation of the amino acid into the peptide chain .Physical And Chemical Properties Analysis

Fmoc-Lys(DEAC)-OH exhibits eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . In the context of hydrogel formation, Fmoc-K3, a derivative of Fmoc-Lys(DEAC)-OH, has been found to be the most rigid, with a G’ value of 2526 Pa .Wissenschaftliche Forschungsanwendungen

Peptide-Based Hydrogels for Biomedical Applications

Fmoc-Lys(DEAC)-OH can be incorporated into peptide-based hydrogels (PHGs). These soft materials form water-swollen networks with self-supporting features. PHGs have several advantages, including biocompatibility, tunability, and responsiveness to stimuli. Researchers have proposed a novel class of synthetic hydrogel-forming amphiphilic cationic peptides (referred to as “series K”), which includes Fmoc-Lys(DEAC)-OH. These hydrogels hold promise for applications in tissue engineering, drug delivery, and diagnostic imaging .

Bioprinting Scaffold Material

The series K peptides, including Fmoc-Lys(DEAC)-OH, have been explored as scaffold materials for bioprinting. Their ability to self-assemble and gel in aqueous solutions makes them suitable for creating three-dimensional structures. Fmoc-K3 hydrogel, in particular, exhibits rigidity and supports cell adhesion, survival, and duplication. Bioprinting applications benefit from the unique properties of these peptides .

Cell Cultivation and Tissue Engineering

Fmoc-Lys(DEAC)-OH can contribute to tissue engineering due to its gelification properties. By balancing aggregation forces (such as van der Waals, hydrogen bonding, and π–π stacking), these peptides form stable hydrogels. These hydrogels provide a physiologically relevant environment for in vitro experiments and support cell growth and viability .

Bio-Templating and Optical Applications

Researchers have explored Fmoc-modified amino acids and peptides for bio-templating and optical purposes. Fmoc-Lys(5-Fam), a derivative of Fmoc-Lys, incorporates a fluorescent moiety (5-carboxyfluorescein). This modification allows for optical tracking and imaging, making it useful in bio-templating and fluorescence-based assays .

Drug Delivery Systems

While specific studies on Fmoc-Lys(DEAC)-OH as a drug carrier are limited, its incorporation into PHGs suggests potential applications in drug delivery. PHGs can encapsulate drugs and release them in a controlled manner, making them an interesting avenue for further investigation .

Catalysis and Antibiotic Properties

Although not extensively explored, Fmoc-modified peptides, including Fmoc-Lys(DEAC)-OH, may exhibit catalytic activity or antibiotic properties. Further research is needed to uncover their potential in these areas .

Zukünftige Richtungen

The potential applications of Fmoc-Lys(DEAC)-OH are vast, ranging from drug delivery to diagnostic tools for imaging . Its use as a scaffold for bioprinting applications has also been proposed . The development of greener synthesis methods and the exploration of new applications are potential future directions .

Eigenschaften

IUPAC Name |

(2S)-6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N3O7/c1-3-38(4-2)23-17-16-22-19-28(34(42)45-31(22)20-23)32(39)36-18-10-9-15-30(33(40)41)37-35(43)44-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h5-8,11-14,16-17,19-20,29-30H,3-4,9-10,15,18,21H2,1-2H3,(H,36,39)(H,37,43)(H,40,41)/t30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMFQHWCBTZYDC-PMERELPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(DEAC)-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)